2-(2,5-Dimethylmorpholin-4-yl)ethan-1-amine
Overview
Description
“2-(2,5-Dimethylmorpholin-4-yl)ethan-1-amine” is a chemical compound with the molecular formula C8H18N2O . It has a molecular weight of 158.24 . The compound is typically in liquid form .
Molecular Structure Analysis
The InChI code for “2-(2,5-Dimethylmorpholin-4-yl)ethan-1-amine” is 1S/C8H18N2O/c1-7-6-11-8(2)5-10(7)4-3-9/h7-8H,3-6,9H2,1-2H3 . This code provides a specific representation of the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound is typically in liquid form . Other physical and chemical properties such as boiling point, melting point, and density are not specified in the available resources .Scientific Research Applications
Luminescence Properties in TCNQ Adducts
The study of reactions between primary and secondary amines with tetracyano-p-quinodimethane (TCNQ) reveals significant insights into the luminescence properties of such compounds. Specifically, adducts including variants structurally related to 2-(2,5-dimethylmorpholin-4-yl)ethan-1-amine demonstrated fluorescence emission across various environments, such as alcohol solutions and polymer films. This emission is highly sensitive to the surrounding matrix, indicating potential applications in material science and optical technologies for sensing and imaging purposes (Bloor et al., 2001).
Antimalarial Activity
Compounds structurally related to 2-(2,5-dimethylmorpholin-4-yl)ethan-1-amine, specifically those involving ruthenocene-chloroquine analogues, have been synthesized and tested for antimalarial activity. These studies provide evidence of high efficacy against chloroquine-sensitive and -resistant strains of Plasmodium falciparum, suggesting potential for developing new antimalarial agents (Beagley et al., 2002).
Enzyme Inhibition Properties
Research into novel morpholine-derived Mannich bases, including compounds related to 2-(2,5-dimethylmorpholin-4-yl)ethan-1-amine, demonstrates their potential as multifunctional agents with enzyme inhibitory properties. These compounds showed significant inhibitory activity against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and glutathione S-transferase (GST), indicating potential applications in treating diseases where enzyme regulation is critical (Boy et al., 2020).
Synthesis and Structural Analysis
Studies on the synthesis and crystal structure of derivatives, including those similar to 2-(2,5-dimethylmorpholin-4-yl)ethan-1-amine, offer insights into their chemical properties and potential applications. The structural analysis through X-ray crystallography of compounds such as 3,3-dimethylmorpholine-2,5-diones and their derivatives highlights the importance of these molecules in the development of new chemical entities for various scientific and industrial applications (Mawad et al., 2010).
Corrosion Inhibition
Research on Schiff base complexes, including those related to 2-(2,5-dimethylmorpholin-4-yl)ethan-1-amine, demonstrates their effectiveness as corrosion inhibitors on mild steel. These findings suggest potential applications in materials science, particularly in the protection of metals from corrosion, thereby extending their service life in various industrial applications (Das et al., 2017).
Safety And Hazards
The compound is associated with certain hazards. It has been assigned the GHS05 and GHS07 pictograms, indicating that it can cause skin corrosion/burns/eye damage and may cause respiratory irritation . The precautionary statements associated with the compound include P260, P261, P264, P271, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P363, P403+P233, P405, and P501 .
properties
IUPAC Name |
2-(2,5-dimethylmorpholin-4-yl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O/c1-7-6-11-8(2)5-10(7)4-3-9/h7-8H,3-6,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHSYDZMEMUAPCN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C(CO1)C)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,5-Dimethylmorpholin-4-yl)ethan-1-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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